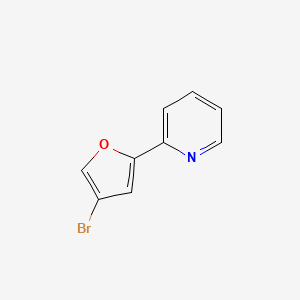

2-(4-Bromofuran-2-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

828929-09-5 |

|---|---|

Fórmula molecular |

C9H6BrNO |

Peso molecular |

224.05 g/mol |

Nombre IUPAC |

2-(4-bromofuran-2-yl)pyridine |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h1-6H |

Clave InChI |

KGKAFMMOTOBORH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C2=CC(=CO2)Br |

Origen del producto |

United States |

Synthetic Methodologies for 2 4 Bromofuran 2 Yl Pyridine and Analogous Structures

Strategies for Carbon-Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of C-C bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

In the context of synthesizing 2-(furan-2-yl)pyridine (B7991472) analogs, the Suzuki-Miyaura coupling can be employed by reacting a bromofuran derivative with a pyridylboronic acid or vice versa. For instance, the coupling of 2-bromofuran with an arylboronic acid can yield 2-arylfurans. mdpi.com Similarly, the reaction of 2-bromopyridine with arylboronic acids is a common strategy for the synthesis of 2-arylpyridines. researchgate.net The synthesis of more complex structures, such as benzofuran derivatives containing a biaryl moiety, has been successfully achieved using Suzuki cross-coupling reactions in aqueous media, highlighting the versatility of this method. mdpi.com

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, base, and solvent system. Palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources, often used in conjunction with phosphine (B1218219) ligands like RuPhos. nih.govnih.gov The choice of base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and solvent, often a mixture of an organic solvent and water, is crucial for an efficient reaction. nih.govmdpi.com

| Furan (B31954) Derivative | Pyridine (B92270) Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 91 | mdpi.com |

| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 95 | nih.gov |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 98 | nih.gov |

| 2-Pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃/Ligand 1 | KF | Dioxane | 110 | 82 | nih.gov |

| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃/Ligand 1 | KF | Dioxane | 110 | 74 | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. nrochemistry.com However, the toxicity of organotin compounds is a significant drawback. nrochemistry.comorganic-chemistry.org

For the synthesis of 2-(furan-2-yl)pyridine analogs, a stannylated furan can be coupled with a bromopyridine, or a stannylated pyridine can be reacted with a bromofuran. For example, 2-pyridylstannanes have been shown to undergo robust and high-yielding reactions with aryl halides. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. nrochemistry.com The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate. organic-chemistry.org

Recent developments have focused on making the Stille coupling more environmentally friendly, for instance, by performing the reaction in water or by developing protocols that are catalytic in tin. organic-chemistry.org

| Furan/Pyridine Stannane | Organic Halide | Catalyst | Additives | Solvent | Temp (°C) | Yield (%) | Reference |

| Organostannylfuran | Allyl bromide | CuI (5 mol%) | Na₂CO₃ | DMSO/THF | 23 | 89 | nih.gov |

| 2-Trimethylstannylpyridine | Enol triflate | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 87 | nrochemistry.com |

| Various Organostannanes | Various Aryl Halides | Pd(OAc)₂/Dabco | - | DMF | 100-120 | Good to Excellent | organic-chemistry.org |

| Allenylstannanes | Organic Iodides | Pd(PPh₃)₄ | LiCl | THF | RT | High | organic-chemistry.org |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate. nih.gov Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. nih.gov However, they are also more sensitive to air and moisture. nih.gov

In the synthesis of 2-(furan-2-yl)pyridine structures, a 2-furylzinc reagent can be coupled with a 2-bromopyridine, or a 2-pyridylzinc reagent can be coupled with a bromofuran. The preparation of stable, solid 2-pyridylzinc reagents has been a significant advancement, allowing for easier handling and application in Negishi couplings. nih.gov These reagents have shown excellent functional group tolerance, reacting with aryl chlorides and bromides bearing ketone and ester functionalities, as well as free N-H groups. nih.gov

The catalyst system for Negishi couplings typically consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand. The reactions are usually carried out in ethereal solvents like THF. nih.govunits.it

| Organozinc Reagent | Organic Halide | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Pyridylzinc pivalate | Methyl 4-chlorobenzoate | Pd(OAc)₂/XPhos | THF | 23 | 94 | nih.gov |

| 2-Pyridylzinc pivalate | 4-Chloroacetophenone | Pd(OAc)₂/XPhos | THF | 23 | 91 | nih.gov |

| 2-Pyridylzinc pivalate | 2-Chloro-5-nitropyridine | Pd(OAc)₂/XPhos | THF | 23 | 85 | nih.gov |

| 2,4-Difluorophenylzinc bromide | Methyl 2-hydroxy-5-bromobenzoate | Pd(OAc)₂/SPhos | THF | RT | 95 | units.it |

| 4-Phenylbenzylzinc chloride | Ethyl chloroformate | Pd(PPh₃)₄ | THF | RT | - | units.it |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is particularly useful for introducing an alkyne functionality into a heterocyclic system, which can then be further elaborated.

For the synthesis of alkyne-functionalized furan-pyridine systems, a bromofuran or bromopyridine can be coupled with a terminal alkyne. For example, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes in good to excellent yields using a palladium trifluoroacetate catalyst. scirp.orgscirp.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, have been optimized to achieve high efficiency. scirp.orgscirp.org

Direct C-H activation has emerged as a more atom- and step-economical approach for the formation of aryl-heteroaryl bonds, as it circumvents the need for pre-functionalization of one of the coupling partners. nih.gov In this methodology, a C-H bond on one aromatic ring is directly coupled with an aryl halide.

The direct arylation of pyridines, particularly at the C2 and C6 positions, can be challenging due to the electronic properties of the pyridine ring. nih.gov However, various strategies have been developed to achieve this transformation with high regioselectivity. These often involve the use of specific palladium catalysts and directing groups or the use of Lewis acids to modulate the reactivity of the pyridine nitrogen. nih.gov

Similarly, the direct arylation of furans at the C2 or C5 position has been achieved with aryl halides. These reactions often require a palladium catalyst, a phosphine ligand, and a base. The reaction conditions can be tuned to favor arylation at a specific position. nsf.gov

Copper-Catalyzed Coupling Reactions

Copper catalysis is a well-established and cost-effective method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 2-(furan-2-yl)pyridine structures, copper-catalyzed coupling reactions offer a direct approach to link furan and pyridine moieties. These reactions often feature simple and inexpensive catalytic systems, providing rapid access to highly functionalized heteroarenes. ntu.edu.sg The unique redox and coordination abilities of copper make it one of the most studied transition metals for developing reactions that form heterocycles. ntu.edu.sg

One relevant strategy involves the coupling of oxime acetates with heteroaromatic aldehydes. acs.org For instance, the reaction of acetophenone oxime acetate with 2-furaldehyde, catalyzed by copper(I) bromide, yields 4-(furan-2-yl)-2,6-diphenylpyridine. acs.org This transformation demonstrates the feasibility of forming a bond between a pyridine ring (formed in situ) and a furan ring under copper catalysis. The reaction conditions typically involve a copper(I) or copper(II) source in a solvent like DMSO at elevated temperatures. acs.org Such methods exhibit high functional group tolerance, with aryl chlorides and bromides remaining inert, indicating that the Cu(I) catalyst preferentially reacts with the N-O bond of the oxime acetate over C-X bonds. acs.org

The Chan-Lam coupling, another prominent copper-mediated reaction, is a popular method for the N-arylation of amines and amides using aryl boronic acids. researchgate.net While typically used for C-N bond formation, related copper-catalyzed protocols are employed for C-C and C-O cross-coupling, highlighting the versatility of copper in forging connections between different molecular fragments. researchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone oxime acetate | 2-Furaldehyde | CuBr | 4-(Furan-2-yl)-2,6-diphenylpyridine | 86 acs.org |

Iron-Catalyzed Cross-Coupling Reactions

The use of iron as a catalyst in cross-coupling reactions has gained significant traction as a sustainable and economical alternative to precious metals like palladium. nih.gov Iron is attractive due to its low cost, abundance, and low toxicity. nih.gov Iron-catalyzed cross-coupling reactions have been successfully applied on an industrial scale, demonstrating their practical utility. nih.gov

These reactions often utilize Grignard reagents as nucleophiles. nih.govprinceton.edu The mechanism can involve an Fe(I)/Fe(III) catalytic cycle, where an active Fe(I) species is formed by the reduction of an Fe(III) precatalyst by the Grignard reagent. princeton.edu For the synthesis of 2-(4-Bromofuran-2-yl)pyridine, an iron-catalyzed cross-coupling could theoretically be employed to couple a 2-halopyridine with a 4-bromo-2-furyl organometallic reagent or vice versa.

Recent advancements have focused on iron-catalyzed cross-electrophile coupling, which avoids the use of pre-formed organometallic reagents. chinesechemsoc.org For example, an iron/B2pin2 catalytic system has been developed for the coupling of aryl carbamates (C-O bonds) with alkyl bromides. chinesechemsoc.org This approach demonstrates good functional group compatibility and could be adapted for the synthesis of complex molecules. chinesechemsoc.org The proposed mechanism involves a high-spin Fe(I/II/III) cycle, initiated by a single electron transfer to activate the alkyl bromide. chinesechemsoc.org While direct application to the target molecule is not explicitly detailed, the principles of iron-catalyzed coupling of heterocyclic electrophiles provide a viable synthetic pathway.

Ring-Forming Reactions and Cyclization Strategies

Synthesis of Furan Moiety via Ring Closure of 1,4-Diketones

The Paal-Knorr synthesis is a classical and highly valuable method for synthesizing substituted furans from 1,4-dicarbonyl compounds. pharmaguideline.comwikipedia.org This reaction, first reported in 1884, typically requires an acid catalyst to effect the cyclization and dehydration of a 1,4-diketone to the corresponding furan. wikipedia.orgalfa-chemistry.com

The mechanism involves the protonation of one carbonyl group, followed by enolization of the second carbonyl. The subsequent intramolecular nucleophilic attack of the enol oxygen onto the protonated carbonyl forms a cyclic hemiacetal intermediate. alfa-chemistry.com This intermediate then undergoes dehydration to yield the aromatic furan ring. alfa-chemistry.com A variety of protic acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnBr₂, BF₃·Et₂O) can be used to catalyze the transformation. alfa-chemistry.com One of the main challenges of this method can be the accessibility of the 1,4-diketone precursors. alfa-chemistry.com To address this, innovative one-pot protocols using metal-catalyzed reactions to form the 1,4-diketone intermediate have been developed. researchgate.net

Table 2: Paal-Knorr Furan Synthesis Overview

| Starting Material | Key Transformation | Catalyst | Product |

|---|

Pyridine Ring Synthesis through Hantzsch-type Condensations

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that provides access to dihydropyridines, which can then be oxidized to form the corresponding pyridine ring. wikipedia.orgacs.org The classic Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a series of steps that can be conceptualized as a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. acs.org These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine (DHP) ring, also known as a Hantzsch ester. acs.orgscribd.com The final step is the aromatization of the DHP ring to the pyridine, which can be achieved using an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride. wikipedia.orgthermofisher.com

While the classical method has drawbacks such as long reaction times and sometimes low yields, modern variations have been developed using microwave irradiation or catalysis with p-toluenesulfonic acid (PTSA) under ultrasonic irradiation to improve efficiency. wikipedia.org

Cloke-Wilson Rearrangements for Furan Ring Construction

The Cloke-Wilson rearrangement is a synthetic route to five-membered heterocycles, including dihydrofurans, which are direct precursors to furans. rsc.org The reaction involves the conversion of cyclopropanes that bear a carbonyl group into 2,3-dihydrofurans. organicreactions.orgresearchgate.net This transformation is driven by the release of ring strain from the three-membered cyclopropane ring to form the less-strained five-membered ring. organicreactions.org

Traditionally, the rearrangement has been initiated by thermal activation, often requiring harsh conditions. organicreactions.org However, more recent methodologies have shown that the reaction can be catalyzed or promoted by Brønsted acids, Lewis acids, or organocatalysts under milder conditions. organicreactions.orgacs.org For example, an organocatalytic Cloke-Wilson rearrangement using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst has been developed for the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans. researchgate.net Another metal- and acid-free method utilizes 2-(bromomethyl)naphthalene to promote the rearrangement of doubly activated cyclopropanes. acs.orgthieme-connect.com The synthetic route to a furan moiety via the rearrangement of a cyclopropyl ketone is considered a highly efficient and cost-effective protocol. rsc.org

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a critical strategy in multi-step synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk In the synthesis of this compound, FGI is essential for introducing the bromo substituent onto the furan ring.

The halogenation of furan requires careful control as furan reacts vigorously with bromine and chlorine at room temperature, leading to polyhalogenated products. pharmaguideline.com To achieve mono-bromination, milder conditions are necessary. A straightforward and scalable procedure for the preparation of 2-bromofuran involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). sci-hub.seresearchgate.net This method does not require complex workup or purification procedures. researchgate.net For a furan ring already substituted at the 2-position (e.g., with a pyridine ring), bromination with NBS would likely occur at the 5-position. To obtain the 4-bromo isomer, a more complex, multi-step sequence involving directing groups or starting from a pre-functionalized precursor would be necessary.

Once synthesized, the this compound molecule can be further derivatized. The bromine atom on the furan ring serves as a handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon bonds. For example, 2-bromofuran readily participates in Suzuki coupling reactions with various aryl boronic acids to yield 2-arylfurans in moderate to good yields. sci-hub.seresearchgate.net This demonstrates that the bromo-substituent on the furan ring of the target compound could be replaced with various aryl or alkyl groups to generate a library of analogous structures.

Table 3: Common Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Application Context |

|---|---|---|---|

| Furan (C-H bond) | NBS, DMF | Bromo-furan (C-Br bond) | Introduction of bromine onto the furan ring. sci-hub.se |

| Bromo-furan (C-Br bond) | Arylboronic acid, Pd catalyst, Base | Aryl-furan (C-C bond) | Derivatization via Suzuki coupling. researchgate.net |

| Primary Alcohol (-CH₂OH) | PCC | Aldehyde (-CHO) | Mild oxidation. solubilityofthings.com |

| Aldehyde (-CHO) | KMnO₄ | Carboxylic Acid (-COOH) | Strong oxidation. solubilityofthings.com |

Regioselective Bromination Procedures for Furan Derivatives

The introduction of a bromine atom onto the furan ring is a critical step in the synthesis of this compound. Due to the activated nature of the furan ring, electrophilic aromatic substitution, including bromination, proceeds readily. However, controlling the position of bromination is paramount. Furan itself undergoes electrophilic substitution preferentially at the 2-position. youtube.com

Common brominating agents such as N-bromosuccinimide (NBS) are frequently employed for the regioselective bromination of furan derivatives. sci-hub.se The reaction conditions, including solvent and temperature, can be tuned to optimize the yield of the desired isomer. For instance, the bromination of furan with NBS in dimethylformamide (DMF) provides a scalable method for the preparation of 2-bromofuran. sci-hub.seresearchgate.net In the context of a pre-existing 2-substituted furan, the directing effect of the substituent will influence the position of subsequent bromination.

The mechanism of bromination typically involves the electrophilic attack of a bromine cation (or a polarized bromine source) on the electron-rich furan ring. The stability of the resulting intermediate carbocation dictates the regiochemical outcome. For unsubstituted furan, attack at the C2 position leads to a more stabilized intermediate through resonance, thus favoring the formation of 2-bromofuran.

| Reagent | Solvent | Temperature | Product | Yield | Reference |

| NBS | DMF | Room Temp | 2-Bromofuran | 65-75% | sci-hub.se |

| Br2 | Dioxane | Low Temp | 2-Bromofuran | - | youtube.com |

Pyridine N-Oxide Mediated Cross-Coupling Transformations

Pyridine N-oxides serve as versatile intermediates in the synthesis of substituted pyridines. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. This enhanced reactivity is exploited in various cross-coupling reactions to form C-C bonds. researchgate.netresearchgate.netstudylib.net

Palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides is a powerful method for the synthesis of 2-arylpyridines. youtube.comresearchgate.net This approach avoids the often problematic preparation and handling of 2-pyridyl organometallic reagents. youtube.com The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a suitable ligand and a base. The N-oxide group can be subsequently removed by reduction to afford the desired 2-arylpyridine.

In the synthesis of a molecule like this compound, one could envision a strategy where a suitably functionalized bromofuran derivative is coupled with pyridine N-oxide. Alternatively, a 2-halopyridine N-oxide could be coupled with a furan-based organometallic reagent.

| Catalyst | Ligand | Base | Solvent | Temperature | Product | Reference |

| Pd(OAc)2 | P(tBu)3 | K2CO3 | Toluene | 110 °C | 2-Arylpyridine N-oxide | youtube.com |

| Cu(I) salts | - | - | - | - | 2-Arylpyridines | irjms.com |

Directed Metalation (DoM) Strategies for Regioselective Pyridine Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. mdpi.comquimicaorganica.orgclockss.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. nih.govmdpi.com For the pyridine ring, which is susceptible to nucleophilic addition by organolithiums, the use of a DMG is often crucial for achieving selective C-H activation. nih.govmdpi.com

Common DMGs for pyridine include amides, carbamates, and methoxy groups. The resulting ortho-lithiated pyridine species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. In the context of synthesizing this compound, a DoM strategy could be employed to introduce a handle at the 2-position of the pyridine ring, which could then be used in a subsequent coupling reaction with a furan derivative. For instance, a 2-lithiated pyridine could be reacted with a suitable bromofuran electrophile.

| Directing Group | Base | Quenching Electrophile | Product | Reference |

| OCONEt2 | s-BuLi/TMEDA | I2 | 2-Iodo-pyridine derivative | nih.gov |

| NHBoc | t-BuLi | Various | 2-Substituted pyridine | |

| SO2Ph | n-BuLi | Various | 2-Substituted pyridine | clockss.org |

Nucleophilic Substitution Reactions on the Bromofuran Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For an SNAr reaction to occur, the ring must be activated by the presence of electron-withdrawing groups, and there must be a good leaving group, such as a halide.

While the furan ring is generally considered electron-rich, the presence of a bromine atom and potentially other activating groups can render it susceptible to nucleophilic attack under certain conditions. In the synthesis of this compound, a hypothetical SNAr approach could involve the reaction of a nucleophilic pyridine species with a suitably activated bromofuran derivative. However, this is often challenging due to the inherent electron-rich nature of furan.

Conversely, the pyridine ring, especially when substituted with electron-withdrawing groups or as a pyridinium salt, is more amenable to SNAr. Pyridines bearing a leaving group at the 2- or 4-position readily undergo nucleophilic substitution. Therefore, a more plausible SNAr strategy would involve the reaction of a furan-based nucleophile with a 2-halopyridine.

Advanced Synthetic Techniques

Microwave-Assisted Synthetic Routes for Heterocyclic Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. The use of microwave irradiation is particularly beneficial in the synthesis of heterocyclic compounds, where it can promote rapid and efficient cyclization and cross-coupling reactions. researchgate.net

The principle behind microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can overcome activation energy barriers more efficiently than conventional heating. Microwave-assisted synthesis has been successfully applied to a wide range of reactions relevant to the synthesis of this compound, including palladium-catalyzed cross-coupling reactions and the formation of heterocyclic rings. The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of analogous structures for biological screening.

| Reaction Type | Conditions | Advantages | Reference |

| Suzuki Coupling | Pd catalyst, microwave irradiation | Faster reaction, higher yields | |

| Hantzsch Dihydropyridine Synthesis | Microwave irradiation | Reduced reaction time, solvent-free options | researchgate.net |

| Multicomponent Reactions | Microwave irradiation | High efficiency, atom economy |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes. This involves the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic reagents, such as palladium catalysts in cross-coupling reactions, is superior to stoichiometric reagents. The development of one-pot or multicomponent reactions can significantly reduce the number of synthetic steps, leading to higher atom economy and less waste.

Chemical Reactivity and Transformation Pathways of 2 4 Bromofuran 2 Yl Pyridine

Reactivity Profile of the Bromine Atom

The carbon-bromine bond on the furan (B31954) ring is a primary site for synthetic modification. Its reactivity is central to the utility of 2-(4-bromofuran-2-yl)pyridine as a building block in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. eie.grumb.eduwikipedia.org These reactions are powerful tools for constructing complex molecular architectures. Palladium-catalyzed reactions are most common, with the general mechanism involving oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. umb.eduwikipedia.org

Notable cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-furan with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is widely used for the formation of biaryl and hetero-biaryl structures. nih.gov

Stille Coupling: This method utilizes an organostannane (organotin) reagent to couple with the bromo-furan. nih.govorganic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Heck Coupling: In this reaction, the bromo-furan is coupled with an alkene to form a substituted furan.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-furan and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. umb.edu

Kumada Coupling: This process employs a Grignard reagent (organomagnesium halide) as the coupling partner. nih.gov

The following table illustrates potential products from these reactions.

| Coupling Reaction | Coupling Partner (R-M) | Typical Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | |

| Stille | Vinyl-Sn(Bu)₃ | Pd(PPh₃)₄ | |

| Sonogashira | Phenyl-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | |

| Kumada | CH₃-MgBr | PdCl₂(dppf) |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the furan ring is generally challenging. Unlike activated aryl halides (e.g., those with strong electron-withdrawing groups in ortho/para positions), the furan ring itself does not sufficiently stabilize the negative charge of the Meisenheimer complex intermediate required for the SNAr mechanism. While the pyridine (B92270) substituent is electron-withdrawing, its influence at the C4 position is attenuated. Therefore, reactions with common nucleophiles like hydroxides, alkoxides, or amines typically require harsh conditions and are often outcompeted by other reaction pathways. rsc.orglongdom.org For these transformations, transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are generally more efficient for forming carbon-nitrogen or carbon-oxygen bonds at this position.

Halogen-metal exchange is a highly effective method for converting the carbon-bromine bond into a carbon-metal bond, thereby transforming the furan ring into a potent nucleophile. wikipedia.org This reaction is typically rapid and performed at low temperatures to prevent side reactions. nih.govimperial.ac.uk

Common reagents for this transformation include organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), and Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). nih.govwikipedia.orgnih.gov The reaction proceeds via a kinetically controlled process to generate a lithiated or magnesiated furan species. wikipedia.org This organometallic intermediate can then be trapped with a wide variety of electrophiles to install new functional groups at the C4 position of the furan ring. znaturforsch.com

| Metalating Agent | Electrophile (E) | Resulting Product |

|---|---|---|

| n-BuLi | DMF (N,N-Dimethylformamide) | 2-(4-Formylfuran-2-yl)pyridine |

| n-BuLi | CO₂ (Carbon dioxide) | 2-(2-(Pyridin-2-yl)furan-4-yl)carboxylic acid |

| i-PrMgCl·LiCl | I₂ (Iodine) | 2-(4-Iodofuran-2-yl)pyridine |

| t-BuLi | (CH₃)₃SiCl (Trimethylsilyl chloride) | 2-(4-(Trimethylsilyl)furan-2-yl)pyridine |

Intrinsic Reactivity of the Furan Moiety

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com However, its aromaticity is modest, and under certain conditions, it can behave like a conjugated diene, leading to cycloaddition or ring-opening reactions.

Furan undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 (or C5) position due to the superior stabilization of the resulting carbocation intermediate by the lone pairs of the ring oxygen. pearson.comchemicalbook.comquora.com In this compound, the C2 position is already substituted by the pyridine ring. The remaining positions available for substitution are C3 and C5.

Due to the directing effect of the oxygen atom, electrophilic attack will overwhelmingly favor the C5 position. The electron-withdrawing nature of the C2-pyridyl substituent slightly deactivates the ring towards EAS but does not change the inherent regioselectivity. Attack at C5 leads to a more stable cationic intermediate where the positive charge can be delocalized over three atoms, including the oxygen. quora.comchegg.com Attack at C3 results in a less stable intermediate with only two resonance structures. chemicalbook.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation, though the latter often requires mild conditions to avoid polymerization or ring-opening. pearson.comquimicaorganica.org

| Electrophilic Reagent | Major Product (Substitution at C5) |

|---|---|

| NBS (N-Bromosuccinimide) | 2-(4,5-Dibromofuran-2-yl)pyridine |

| HNO₃ / Ac₂O | 2-(4-Bromo-5-nitrofuran-2-yl)pyridine |

| (CH₃CO)₂O / SnCl₄ | 1-(5-(4-Bromofuran-2-yl)-2-pyridinyl)ethanone |

The relatively low resonance energy of furan makes it susceptible to ring-opening and rearrangement reactions, particularly under strongly acidic or certain catalytic conditions. rsc.orgresearchgate.netkyoto-u.ac.jp Protic acids can protonate the furan ring, leading to hydrolysis and the formation of 1,4-dicarbonyl compounds.

A significant rearrangement pathway for furans is their participation as the diene component in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition occurs with electron-deficient alkenes or alkynes (dienophiles) to form oxabicyclo[2.2.1]heptene derivatives. mdpi.com The reaction is a powerful method for constructing complex bicyclic systems in a single step. wikipedia.orgyoutube.com The presence of substituents on the furan ring can influence the rate and selectivity of the reaction. researchgate.netrsc.org For this compound, the cycloaddition would proceed with various dienophiles to yield highly functionalized adducts, which can undergo further transformations.

| Dienophile | Resulting Cycloadduct Structure |

|---|---|

| Maleic anhydride | Adduct of this compound and Maleic anhydride |

| N-Phenylmaleimide | Adduct of this compound and N-Phenylmaleimide |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Adduct of this compound and DMAD |

Oxidative Stability and Reactivity of the Furan Ring

The furan ring, an electron-rich aromatic heterocycle, is generally susceptible to oxidative conditions and electrophilic attack. researchgate.netscribd.com In the context of this compound, the oxidative stability of the furan moiety is influenced by the electronic properties of both the bromine and pyridine substituents. The pyridine ring acts as an electron-withdrawing group, which can somewhat decrease the susceptibility of the furan ring to oxidation compared to unsubstituted furan. Conversely, the bromine atom, while inductively withdrawing, can also participate in directing electrophilic attack.

Furan and its derivatives are known to undergo oxidation to form reactive electrophilic intermediates. nih.gov Depending on the substitution pattern, this oxidation, often catalyzed by cytochrome P450 enzymes in biological systems, can generate either an epoxide or a cis-enedione. nih.gov For a substituted furan like the one in the title compound, oxidation could potentially lead to a ring-opened product. This reactivity is a critical consideration in synthetic transformations, as harsh oxidizing agents can lead to degradation of the furan ring rather than the desired functionalization. The inherent reactivity of the furan ring often necessitates carefully controlled reaction conditions to achieve selective transformations elsewhere in the molecule. researchgate.net

| Reaction Type | Reagent/Condition | Expected Outcome on Furan Ring |

| Oxidation | Strong Oxidants (e.g., KMnO₄, m-CPBA) | Ring opening, degradation |

| Electrophilic Attack | Electrophiles (e.g., Br₂, Ac₂O) | Substitution, potential for ring instability |

Intrinsic Reactivity of the Pyridine Moiety

Nucleophilic and Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom, which significantly influences its substitution patterns. Its reactivity is often compared to that of a nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is activated towards nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. stackexchange.compearson.comnih.gov When a nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the formal negative charge resides on the nitrogen, which is a highly stabilizing contribution. stackexchange.comquora.com Attack at the C3 (β) position does not allow for such stabilization. In this compound, the C4 and C6 positions are the most likely sites for SNAr, should a suitable leaving group be present.

Electrophilic Aromatic Substitution (EAS): Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. quora.com The nitrogen atom's inductive electron withdrawal and its ability to be protonated or coordinate to Lewis acids under typical EAS conditions further deactivate the ring. When EAS does occur, it proceeds preferentially at the C3 (β) position. quora.com This regioselectivity is explained by examining the resonance structures of the cationic intermediate (Wheland intermediate). Attack at C2 or C4 results in a destabilizing resonance structure where the positive charge is placed on the electron-deficient nitrogen atom. Attack at C3 avoids this unfavorable arrangement. For this compound, the C3 and C5 positions would be the targets for electrophiles, though harsh reaction conditions would likely be required. quora.com

| Position | Nucleophilic Attack | Electrophilic Attack | Rationale |

| C2 (α) | Favored | Disfavored | N can stabilize negative charge; N destabilizes positive charge. |

| C3 (β) | Disfavored | Favored | No N stabilization of negative charge; avoids positive charge on N. |

| C4 (γ) | Favored | Disfavored | N can stabilize negative charge; N destabilizes positive charge. |

Impact of N-Oxidation on Pyridine Reactivity

The conversion of the pyridine nitrogen to a pyridine N-oxide dramatically alters the ring's electronic properties and reactivity. researchgate.net Pyridine N-oxide, first described by Meisenheimer, is formed by the oxidation of pyridine, often with a peroxy acid. wikipedia.org This modification significantly activates the pyridine ring towards both electrophilic and nucleophilic substitution.

The N-oxide group acts as an electron-donating group through resonance, pushing electron density into the ring, particularly at the C2 and C4 positions. This increased electron density facilitates electrophilic attack at these positions. researchgate.netscripps.edu Simultaneously, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack. scripps.edu A common synthetic strategy involves an initial reaction where the oxygen atom of the N-oxide attacks an electrophile. This is followed by the addition of a nucleophile to the C2 or C4 position. wikipedia.orgscripps.edu

A key advantage of this strategy is that the N-oxide functionality can be readily removed by deoxygenation (e.g., with zinc dust or PCl₃) to regenerate the pyridine ring, making it a versatile tool for synthesizing substituted pyridines that are otherwise difficult to access. wikipedia.org

Direct C-H Functionalization Strategies on the Pyridine Ring

In recent years, transition-metal-catalyzed direct C-H functionalization has become a powerful tool for modifying aromatic systems. researchgate.net The nitrogen atom of the pyridine ring is an excellent directing group for such transformations. rsc.org In molecules like 2-arylpyridines, the pyridine nitrogen can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), directing the functionalization to the ortho C-H bond of the 2-substituent through the formation of a stable five-membered metallacycle intermediate. researchgate.netsci-hub.se

This chelation-assisted strategy is highly regioselective and atom-economical, as it avoids the need for pre-functionalized substrates. researchgate.netsci-hub.se Various transformations, including arylation, alkylation, cyanation, and hydroxylation, have been achieved on 2-arylpyridines using this approach. rsc.orgacs.orgacs.org While the substituent in this compound is a furan ring rather than a simple arene, the same principle applies. The pyridine nitrogen can direct a metal catalyst to functionalize the C-H bond at the 3-position of the furan ring or, potentially, the C3-position of the pyridine ring itself, depending on the specific catalyst and reaction conditions employed.

| Catalyst Type | Directed Position | Transformation Example |

| Palladium (Pd) | ortho-C-H of 2-substituent | Arylation, Alkylation, Cyanation rsc.orgacs.org |

| Rhodium (Rh) | ortho-C-H of 2-substituent | Arylation sci-hub.se |

| Ruthenium (Ru) | ortho-C-H of 2-substituent | Arylation sci-hub.se |

Regioselectivity and Chemo-selectivity in Chemical Transformations

Electronic Effects on Regiochemical Outcomes

The regiochemical outcome of reactions involving this compound is governed by the interplay of the electronic characteristics of the pyridine ring, the furan ring, and the bromine substituent. The molecule possesses multiple potential reaction sites: the C-Br bond, various C-H bonds on both rings, and the pyridine nitrogen.

Cross-Coupling Reactions: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), the C-Br bond on the furan ring is a primary site for reaction. The regioselectivity of such reactions on dihalopyridines often favors the position adjacent to the nitrogen (C2). nih.gov In this molecule, the single halogen is on the electron-rich furan ring. The relative reactivity in a cross-coupling reaction would depend on the ease of oxidative addition of the catalyst to the C-Br bond. The electron-rich nature of the furan ring could facilitate this step.

Substitution Reactions: As discussed, the electronic properties dictate a clear regioselectivity for substitution reactions on the pyridine ring. Nucleophiles will preferentially attack the C4 and C6 positions, while electrophiles will favor the C3 and C5 positions. The presence of the bulky bromofuran substituent at C2 may sterically hinder attack at the C3 position to some extent.

Steric Considerations in Reaction Pathways

Steric hindrance plays a significant role in dictating the feasibility and outcome of reactions involving this compound. The arrangement of the two aromatic rings and the position of the pyridine nitrogen atom relative to the reactive C-Br bond are critical factors.

The proximity of the 2-pyridyl substituent to the furan ring can present steric challenges. In transition metal-catalyzed reactions, the nitrogen atom of the pyridine ring can coordinate with the metal center. rsc.org This chelation can be beneficial, potentially stabilizing catalytic intermediates and influencing regioselectivity in C-H activation reactions. nih.gov However, it can also create steric bulk around the catalytic center, which may hinder the approach of other reagents or impede subsequent steps in the catalytic cycle, such as reductive elimination. This phenomenon, often termed the "2-pyridyl problem," can lead to lower reaction rates or require specifically designed bulky ligands to overcome. princeton.edu

The choice of ancillary ligands on the metal catalyst is crucial for mitigating steric effects. Ligands with varying cone angles and steric bulk can be employed to create an optimal coordination sphere around the metal, allowing for efficient catalysis while accommodating the steric demands of the substrate. princeton.edunih.gov For instance, in Suzuki-Miyaura couplings, phosphine (B1218219) ligands with tailored steric properties are often necessary to achieve high yields when coupling sterically demanding partners. nih.govnih.gov

| Reaction Type | Potential Steric Influence of 2-Pyridyl Group | Mitigation Strategies |

| Suzuki-Miyaura Coupling | Coordination to the Palladium catalyst may hinder the approach of the boronic acid/ester, particularly bulky derivatives. nih.gov | Use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition and facilitate transmetalation. |

| Heck Coupling | The orientation of the pyridyl-furan moiety during the migratory insertion step could be influenced by steric interactions, affecting regioselectivity. | Optimization of reaction temperature and choice of base; use of specific ligand systems to control the coordination geometry. |

| Buchwald-Hartwig Amination | Strong chelation of the pyridine nitrogen to the palladium center could inhibit the final reductive elimination step, slowing catalyst turnover. acs.org | Employment of ligands with large bite angles to promote reductive elimination; use of strongly basic conditions. |

| C-H Activation/Functionalization | The pyridyl group can act as a directing group, but its steric profile will dictate which C-H bonds are accessible for activation. nih.gov | Selection of catalysts and directing groups that can overcome the inherent steric bias of the substrate. acs.org |

Coordination Chemistry and Ligand Properties of 2 4 Bromofuran 2 Yl Pyridine

Role as an N-Donor Ligand in Metal Coordination

Ligand Field Effects on Metal d-Orbitals

Upon coordination to a transition metal, the pyridine (B92270) moiety of 2-(4-Bromofuran-2-yl)pyridine will influence the energies of the metal's d-orbitals. In an octahedral complex, for instance, the ligand field created by six such ligands would cause the canonical splitting of the d-orbitals into t₂g (dxy, dxz, dyz) and eg (dz², dx²-y²) sets. The magnitude of this splitting (Δo) is a critical parameter that dictates the electronic and magnetic properties of the complex.

The electronic nature of the pyridine ligand, modulated by the 4-bromofuran substituent, plays a crucial role. Pyridine itself is a moderately strong field ligand. The furan (B31954) ring, attached at the 2-position, can exert electronic effects. The bromine atom at the 4-position of the furan is an electron-withdrawing group, which would decrease the electron density on the pyridine nitrogen. This inductive effect would likely weaken the σ-donor capability of the pyridine, resulting in a smaller ligand field splitting parameter (Δo) compared to unsubstituted pyridine.

In square planar complexes, such as those commonly formed with Pd(II) or Pt(II), the d-orbital splitting pattern is more complex. The relative energies are typically dxz, dyz < dz² < dxy < dx²-y². The strength of the ligand field directly impacts the energy of the dxy and dx²-y² orbitals. A weaker ligand field from this compound would lead to a smaller energy gap between these orbitals. This can have significant consequences for the photophysical properties, including the energies of metal-centered excited states.

Photophysical and Electronic Properties of Coordination Complexes

The combination of a pyridine-type ligand with a metal center, particularly with d⁶ and d⁸ metals like Ru(II), Re(I), and Pt(II), is a well-established strategy for creating photoactive materials. The electronic properties of such complexes are dominated by transitions between metal-centered, ligand-centered, and charge-transfer states.

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a key process in the photophysics of many coordination complexes. In complexes of this compound, several types of charge transfer transitions are conceivable:

Metal-to-Ligand Charge Transfer (MLCT): This is often the lowest energy absorption and emission process in complexes with π-accepting ligands. Upon photoexcitation, an electron is promoted from a metal-based d-orbital to a π* orbital of the ligand. In this case, the π* system of the pyridine ring would be the primary acceptor. The energy of this transition is sensitive to the metal's oxidation state, the nature of the other ligands, and the electronic properties of the pyridine ligand itself. The electron-withdrawing nature of the 4-bromofuran substituent would lower the energy of the pyridine's LUMO, likely red-shifting the MLCT absorption and emission bands compared to complexes of unsubstituted pyridine.

Intraligand Charge Transfer (ILCT): Transitions occurring within the ligand itself, from a more electron-rich part to a more electron-deficient part, are also possible. The this compound ligand has a potential donor-acceptor structure, with the furan acting as a weak π-donor and the pyridine as a π-acceptor. Photoexcitation could induce charge transfer from the furan to the pyridine ring.

The interplay between these different charge transfer states, as well as ligand-centered (LC) and metal-centered (MC) states, will define the photophysical landscape of these complexes.

Emission Characteristics and Luminescence Studies of Complexes

Complexes of this compound with heavy metal ions like Pt(II) or Ir(III) are expected to exhibit phosphorescence. The heavy atom enhances spin-orbit coupling, which facilitates intersystem crossing from the initially populated singlet excited state to a triplet state, from which emission (phosphorescence) occurs.

The nature of the emissive state will likely be a mixed state with contributions from ³MLCT and ³ILCT states. The emission color can be tuned by modifying the metal center and the ligand structure. For instance, in platinum(II) complexes with related pyridine-based ligands, emission from yellow to orange-red is common and is often attributed to ³MLCT states. nih.gov The presence of the bromofuran substituent is expected to influence the emission energy.

The quantum yield of luminescence will depend on the competition between radiative and non-radiative decay pathways. Non-radiative decay can occur through vibrational relaxation or via thermally accessible, non-emissive metal-centered (d-d) excited states. The energy of these d-d states is determined by the ligand field strength. As the this compound ligand is expected to have a moderate ligand field, careful choice of the metal center will be crucial to suppress non-radiative decay and achieve efficient luminescence.

| Complex Type | Expected Emissive State | Anticipated Emission Color | Factors Influencing Emission |

| [Pt(L)₂(X)₂] | ³MLCT / ³ILCT | Yellow to Red | Metal-ligand bond strength, solvent polarity |

| [Ir(L)₂(C^N)]⁺ | ³MLCT / ³LC | Green to Red | Nature of the cyclometalating ligand |

| [Ru(L)(bpy)₂]²⁺ | ³MLCT | Red | Solvent, counter-ion |

This table presents hypothetical data based on trends observed for structurally similar pyridine-based ligands.

Structure-Photophysical Property Relationships in Metal-Ligand Systems

The systematic modification of the ligand structure is a powerful tool for tuning the photophysical properties of metal complexes. For this compound, several structural aspects would be key in establishing structure-property relationships:

The nature of the metal center: Changing the metal from, for example, Pt(II) to Pd(II) would significantly alter the spin-orbit coupling and the energies of the d-orbitals, thereby affecting both the emission efficiency and color.

Substitution on the furan or pyridine rings: Replacing the bromine atom with an electron-donating group, for instance, would increase the electron density on the pyridine nitrogen, strengthening the ligand field and likely blue-shifting the emission.

Computational Chemistry and Theoretical Investigations of 2 4 Bromofuran 2 Yl Pyridine

Electronic Structure Analysis

The electronic structure of a molecule governs its physical properties and chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the distribution of electrons and energy levels within 2-(4-Bromofuran-2-yl)pyridine.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can determine its most stable three-dimensional conformation (optimized geometry) and various electronic properties. nih.govscispace.com

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape, steric hindrance, and fundamental properties. |

| Bond Lengths/Angles | Distances between atomic nuclei and angles between bonds. | Provides insight into bond strength and ring strain. |

| Dihedral Angle | The angle between the planes of the furan (B31954) and pyridine (B92270) rings. | Influences the degree of electronic conjugation between the two heterocyclic systems. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for reaction. The HOMO is often localized on the more electron-rich regions, while the LUMO is centered on electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.com In related pyridine derivatives, the HOMO lobes are often centered on the nitrogen atom, while the LUMO can be distributed across the C-Br bond, suggesting its potential role in reactions. wuxibiology.com

| Parameter | Energy (eV) (Hypothetical) | Implication for Reactivity |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest energy electrons; indicates electron-donating ability. |

| E(LUMO) | -1.2 | Energy of the lowest energy empty orbital; indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 5.3 | A relatively large gap suggests good kinetic stability. A similar value of 5.302 eV was calculated for the related compound (RS)-(4-bromophenyl)(pyridine-2yl)methanol. scispace.com |

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. It allows for the study of pathways that are difficult to observe experimentally, providing detailed information on transition states and intermediates.

Computational Studies on Oxidative Addition Pathways in Catalysis

The carbon-bromine (C-Br) bond in this compound is a key reactive site, particularly in transition-metal-catalyzed cross-coupling reactions. Oxidative addition is often the initial, rate-determining step in these catalytic cycles, where the metal catalyst (e.g., Palladium) inserts into the C-Br bond.

Computational studies can model this process by calculating the energy pathway as the catalyst approaches the molecule. DFT calculations can map the potential energy surface of the reaction, identifying the transition state for the C-Br bond cleavage. This provides the activation energy barrier, a crucial parameter for predicting the reaction rate and feasibility. Such studies help in understanding the ligand effects and the choice of catalyst that would most efficiently facilitate this transformation.

Energy Profile and Transition State Analysis for Complex Transformations

For any chemical transformation involving this compound, a complete reaction energy profile can be computationally generated. This profile plots the energy of the system as it progresses from reactants to products, passing through various transition states and intermediates.

A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy maximum between reactants and products. Locating the precise geometry and energy of the transition state is a primary goal of these computational studies, as its energy determines the activation energy (Ea) of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction is kinetically favored. This analysis is crucial for understanding reaction outcomes and for designing more efficient synthetic routes.

Prediction of Regioselectivity and Reactivity Profiles

Regioselectivity refers to the preference for a reaction to occur at one specific position on a molecule over all other possible positions. For a molecule like this compound, which has multiple potential reactive sites—the pyridine ring, the furan ring, and the C-Br bond—predicting the regioselectivity is essential for synthetic planning. mst.edu

Computational methods can predict regioselectivity by analyzing the molecule's electronic properties.

Frontier Molecular Orbitals : The location of the HOMO and LUMO can indicate the most nucleophilic and electrophilic sites, respectively, guiding the approach of reagents. wuxibiology.com

Molecular Electrostatic Potential (MEP) : The MEP map visually represents the charge distribution. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles.

Fukui Functions : These descriptors quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic atoms in the molecule. nih.gov

By calculating these properties, a detailed reactivity profile can be constructed, predicting how this compound will behave in different chemical environments, such as during electrophilic aromatic substitution, nucleophilic addition, or metallation reactions. researchgate.net

Theoretical Insights into Molecular Interactions and Binding Affinities (General)

Computational chemistry provides a powerful lens for understanding the behavior of molecules like this compound at an atomic level. Theoretical investigations, primarily through methods such as Density Functional Theory (DFT) and molecular docking, offer deep insights into the molecule's electronic structure, potential intermolecular interactions, and binding affinities with biological targets. These computational approaches are instrumental in rationalizing experimental findings and guiding the design of new molecules with specific desired properties.

DFT calculations are frequently employed to elucidate the fundamental electronic and structural properties of molecules. For heterocyclic compounds similar to this compound, DFT can be used to determine optimized molecular geometry, vibrational frequencies, and the distribution of electron density. scispace.com A key aspect of these studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies a higher reactivity.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scispace.com These maps are crucial for predicting non-covalent interactions, as they indicate the sites most likely to act as hydrogen bond acceptors or donors, or to engage in electrostatic interactions. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor.

Molecular docking simulations are a cornerstone of computational studies focused on binding affinities. These methods predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. The strength of this interaction is typically quantified by a scoring function, which estimates the binding energy. Lower binding energies generally indicate a more stable and favorable interaction.

In studies of analogous compounds containing pyridine and furan rings, molecular docking has been used to investigate interactions with various biological targets. researchgate.netnih.govnih.gov These simulations can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, the pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site, while the furan and bromo substituents can engage in hydrophobic and halogen bonding interactions, respectively.

The insights gained from these theoretical studies are invaluable for structure-activity relationship (SAR) analyses. By understanding how specific structural features of a molecule influence its binding affinity and interaction profile, researchers can make informed decisions in the design of new derivatives with enhanced potency or selectivity.

Interactive Data Tables

The following tables represent typical data generated from computational studies on heterocyclic molecules, illustrating the types of insights gained into molecular properties and binding interactions.

Table 1: Theoretical Molecular Properties of a Representative Heterocyclic Compound

| Property | Calculated Value | Method | Significance |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311+G(d,p) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311+G(d,p) | Indicator of chemical reactivity and stability. scispace.com |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-311+G(d,p) | Measures the overall polarity of the molecule. |

Table 2: Exemplary Molecular Docking Results against a Kinase Target

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type(s) |

| Compound A | -8.5 | TYR321, LEU250 | π-π Stacking, Hydrophobic |

| Compound B | -9.2 | LYS201, ASP340 | Hydrogen Bond, Electrostatic |

| Compound C | -7.8 | PHE330 | Hydrophobic |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-(4-bromofuran-2-yl)pyridine, offering precise information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the distinct chemical environments of hydrogen atoms in the this compound molecule. The chemical shifts (δ) and coupling constants (J) provide valuable insights into the electronic environment and spatial relationships of the protons.

In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom. The proton at position 6 of the pyridine ring is often the most deshielded, appearing at the lowest field. The furan (B31954) ring protons also show distinct signals. The analysis of coupling patterns, such as doublet, triplet, and multiplet signals, reveals the connectivity between adjacent protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3' | 7.21 | d | 0.9 |

| H-5' | 7.59 | d | 0.9 |

| H-3 | 7.68 | ddd | 8.0, 1.8, 0.9 |

| H-4 | 7.75 | td | 7.8, 1.8 |

| H-5 | 7.21 | ddd | 7.6, 4.8, 1.2 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

The carbon atoms of the pyridine ring typically resonate at lower fields compared to those of the furan ring. The carbon atom attached to the bromine in the furan ring (C-4') shows a characteristic shift influenced by the halogen's electronegativity. The quaternary carbons, those not directly bonded to hydrogen, often exhibit weaker signals.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2' | 155.1 |

| C-3' | 114.1 |

| C-4' | 96.9 |

| C-5' | 144.3 |

| C-2 | 148.4 |

| C-3 | 120.4 |

| C-4 | 136.9 |

| C-5 | 122.9 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

For an unambiguous assignment of all proton and carbon signals and a deeper understanding of the molecule's three-dimensional structure, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and confirming the connectivity between the furan and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of the compound. The isotopic pattern observed in the mass spectrum, particularly the characteristic signals for bromine isotopes (⁷⁹Br and ⁸¹Br), further confirms the presence of a bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of this compound samples. The gas chromatogram can separate the target compound from any volatile impurities or residual starting materials from its synthesis. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis in Catalysis and Complexes

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample, particularly for the detection of trace metals. In the context of this compound, which is often synthesized using metal-based catalysts (e.g., palladium in cross-coupling reactions), ICP-MS is crucial for quality control. It ensures the final compound is free from metallic impurities that could affect its properties or subsequent reactions. The technique can detect metals at concentrations as low as parts per billion (ppb) or even parts per trillion (ppt).

Should this compound be used as a ligand to form organometallic complexes, ICP-MS would serve to confirm the precise metal-to-ligand stoichiometry by quantifying the metal content within the purified complex. While specific studies employing ICP-MS on this particular compound are not prevalent in the literature, the methodology is standard for purity verification in related synthetic processes.

Table 1: Illustrative Application of ICP-MS for Purity Analysis

| Analyte (Metal) | Typical Catalyst Used in Synthesis | Acceptable Limit in Final Compound |

|---|---|---|

| Palladium (Pd) | Palladium Acetate, Pd(PPh₃)₄ | < 10 ppm |

| Copper (Cu) | Copper(I) Iodide | < 20 ppm |

| Zinc (Zn) | Organozinc reagents | < 50 ppm |

Note: The limits are hypothetical and depend on the final application of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups and elucidating the structural features of a molecule through its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to the pyridine and furan rings, as well as the carbon-bromine bond.

Key expected vibrational frequencies include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the pyridine ring, and the characteristic asymmetric C-O-C stretching of the furan ring. The presence of the bromine substituent on the furan ring would also be confirmed by a C-Br stretching vibration in the lower frequency (fingerprint) region of the spectrum.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Pyridine & Furan Rings |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1580-1450 | Aromatic C=C Stretch | Pyridine & Furan Rings |

| 1260-1180 | Asymmetric C-O-C Stretch | Furan Ring |

| 1070-1020 | Symmetric C-O-C Stretch | Furan Ring |

| 850-750 | C-H Out-of-Plane Bending | Substituted Rings |

| 650-550 | C-Br Stretch | Bromo-Furan |

Note: These are approximate ranges based on characteristic frequencies of related structures.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the carbon skeleton of the aromatic rings.

The symmetric "ring breathing" modes of both the pyridine and furan rings would produce strong signals in the Raman spectrum. The technique is also useful for studying conformational isomers and intermolecular interactions in the solid state. The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3050 | Aromatic C-H Stretch | Pyridine & Furan Rings |

| 1610-1570 | Aromatic Ring Stretch | Pyridine & Furan Rings |

| 1050-990 | Ring Breathing Mode | Pyridine & Furan Rings |

| 650-550 | C-Br Stretch | Bromo-Furan |

Note: These are predicted values based on analogous compounds.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to precisely measure bond lengths, bond angles, and torsional angles.

This technique would reveal the relative orientation of the pyridine and furan rings, which can be crucial for understanding the molecule's electronic properties and its ability to coordinate with metal ions. Furthermore, SC-XRD provides detailed information about the crystal packing, identifying intermolecular interactions such as π-π stacking or halogen bonding that govern the solid-state structure. While the specific crystal structure of this compound is not publicly documented, analysis of related 2-arylpyridines demonstrates the power of this technique in providing unambiguous structural proof.

Table 4: Illustrative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₉H₆BrNO | - |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a (Å) | Unit cell length | 8.5 |

| b (Å) | Unit cell length | 12.1 |

| c (Å) | Unit cell length | 9.3 |

| β (°) | Unit cell angle | 105.2 |

| Volume (ų) | Unit cell volume | 923.4 |

| Z | Molecules per unit cell | 4 |

Note: This table represents the type of data generated from an SC-XRD experiment and does not correspond to the actual compound.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, melting point, and decomposition behavior.

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which the compound decomposes. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of the melting point, as well as other phase transitions. Such data is critical for establishing safe handling and storage conditions for the compound. Studies on related heterocyclic compounds often show multi-stage decomposition processes under inert or oxidizing atmospheres.

Table 5: Representative Data from Thermal Analysis

| Technique | Parameter | Description | Illustrative Value |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | Temperature of solid-to-liquid phase transition | 95 °C |

| TGA | Onset of Decomposition (Tₒ) | Temperature at which significant mass loss begins | 250 °C |

| TGA | Mass Loss (%) | Percentage of mass lost at a specific temperature range | 85% (at 250-400 °C) |

Note: The values are hypothetical and serve as an example of typical thermal analysis data.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis, providing critical insights into the thermal stability and decomposition behavior of materials. wikipedia.org In a typical TGA experiment, the mass of a sample is continuously monitored as it is subjected to a controlled temperature program in a specified atmosphere. wikipedia.org

For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose, the temperatures of maximum decomposition rates, and the mass of any residual material. The resulting TGA curve, a plot of mass versus temperature, would be instrumental in determining the upper temperature limit for the compound's stability. The derivative of this curve, the DTG curve, would highlight the precise temperatures at which the most significant mass loss events occur. wikipedia.org This information is crucial for establishing safe handling and processing temperatures for the compound. While specific experimental data for this compound is not publicly available, the thermal analysis of similar organic compounds often reveals decomposition pathways related to the cleavage of weaker bonds within the molecule. mt.comazom.com